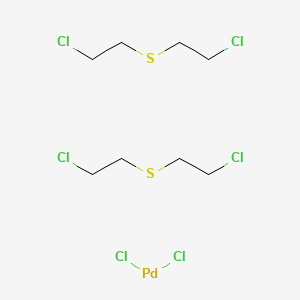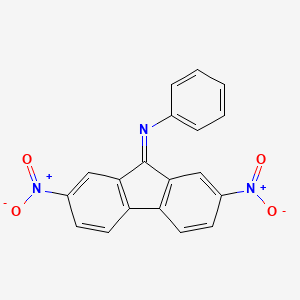
3,6-Dimethyl-1-phenyl-1H-1lambda~5~-phosphindole-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyl-1-phenyl-1H-1lambda~5~-phosphindole-1-thione is a heterocyclic compound that features a phosphorus atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1-phenyl-1H-1lambda~5~-phosphindole-1-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethylphenylhydrazine with phosphorus trichloride and sulfur, followed by cyclization to form the desired phosphindole-thione structure. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the industrial production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-1-phenyl-1H-1lambda~5~-phosphindole-1-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Thiol derivatives.
Substitution: Various substituted phosphindole-thione derivatives.
Scientific Research Applications
3,6-Dimethyl-1-phenyl-1H-1lambda~5~-phosphindole-1-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 3,6-Dimethyl-1-phenyl-1H-1lambda~5~-phosphindole-1-thione exerts its effects involves interactions with various molecular targets. The phosphorus atom in the compound can form coordination complexes with metal ions, influencing catalytic activities. Additionally, the thione group can participate in redox reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: Similar in structure but lacks the phosphorus atom.
1,4-Dimethylbenzene: Contains a similar aromatic ring but does not have the heterocyclic structure.
Uniqueness
3,6-Dimethyl-1-phenyl-1H-1lambda~5~-phosphindole-1-thione is unique due to the presence of the phosphorus atom within its ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in catalysis and material science.
Properties
CAS No. |
63935-76-2 |
|---|---|
Molecular Formula |
C16H15PS |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
3,6-dimethyl-1-phenyl-1-sulfanylidenephosphindole |
InChI |
InChI=1S/C16H15PS/c1-12-8-9-15-13(2)11-17(18,16(15)10-12)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI Key |
CGMRQUOGCITGJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CP2(=S)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-{[(thiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14510704.png)


![4H-[1]Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(3-methylphenyl)-](/img/structure/B14510715.png)



![4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}heptanoic acid](/img/structure/B14510738.png)
![Diethyl 3-oxobicyclo[3.1.0]hex-1-ene-6,6-dicarboxylate](/img/structure/B14510739.png)

![2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid](/img/structure/B14510750.png)


